8-methoxy-3-[(2-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one
CAS No.:
Cat. No.: VC8743106
Molecular Formula: C22H18O5
Molecular Weight: 362.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H18O5 |
|---|---|
| Molecular Weight | 362.4 g/mol |
| IUPAC Name | 8-methoxy-3-[(2-methoxyphenyl)methoxy]benzo[c]chromen-6-one |
| Standard InChI | InChI=1S/C22H18O5/c1-24-15-7-9-17-18-10-8-16(12-21(18)27-22(23)19(17)11-15)26-13-14-5-3-4-6-20(14)25-2/h3-12H,13H2,1-2H3 |
| Standard InChI Key | FSSIZKNGQRONSG-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OCC4=CC=CC=C4OC)OC2=O |
| Canonical SMILES | COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OCC4=CC=CC=C4OC)OC2=O |
Introduction
Synthesis Methods
The synthesis of 8-methoxy-3-[(2-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one typically involves multi-step reactions starting from simpler precursors. Common methods include the use of condensation reactions and protection-deprotection strategies to introduce the methoxy and methoxybenzyl groups.
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Starting Materials: The synthesis often begins with commercially available chromenone derivatives.
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Reaction Conditions: Conditions may include the use of bases like sodium hydride for methylation and benzyl protection steps.
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Purification: Final purification is typically achieved through chromatographic techniques.
Biological Activities
Chromenone derivatives are known for their potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. While specific data on 8-methoxy-3-[(2-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one might be limited, related compounds have shown promising results in various bioassays.
| Activity | Description |
|---|---|
| Antioxidant Activity | Potential to scavenge free radicals, protecting against oxidative stress. |
| Anti-inflammatory Activity | May inhibit inflammatory pathways, reducing inflammation. |
| Anticancer Activity | Some chromenones have shown cytotoxic effects against cancer cell lines. |
Potential Applications
Given its structural complexity and potential biological activities, 8-methoxy-3-[(2-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one could have applications in pharmaceutical research, particularly in the development of new drugs targeting oxidative stress, inflammation, or cancer.
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Pharmaceutical Development: Its antioxidant and anti-inflammatory properties might be leveraged in drug design.
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Cosmetic Applications: Antioxidant activity could be beneficial in skincare products.
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Research Tool: It could serve as a scaffold for further chemical modification and biological screening.
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